molecular formula C9H20N2 B136248 N,N-Diethyl-N'-propylacetamidine CAS No. 151328-42-6

N,N-Diethyl-N'-propylacetamidine

Cat. No. B136248
M. Wt: 156.27 g/mol
InChI Key: AGZSVOCXEYHQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-N'-propylacetamidine (DEPA) is a chemical compound that has been studied extensively for its potential applications in scientific research. DEPA is a derivative of the well-known antimalarial drug, chloroquine, and has been shown to have a range of interesting biochemical and physiological effects. In

Scientific Research Applications

N,N-Diethyl-N'-propylacetamidine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is the use of N,N-Diethyl-N'-propylacetamidine as a tool for studying the role of lysosomes in various cellular processes. Lysosomes are organelles that are involved in the degradation of cellular waste and the recycling of cellular components. N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of lysosomal enzymes, which can lead to the accumulation of cellular waste and the disruption of cellular processes.

Mechanism Of Action

The mechanism of action of N,N-Diethyl-N'-propylacetamidine is not fully understood, but it is believed to involve the inhibition of lysosomal enzymes. N,N-Diethyl-N'-propylacetamidine has been shown to be a potent inhibitor of cathepsin B, a lysosomal enzyme that is involved in the degradation of cellular proteins. The inhibition of cathepsin B by N,N-Diethyl-N'-propylacetamidine can lead to the accumulation of cellular waste and the disruption of cellular processes.

Biochemical And Physiological Effects

N,N-Diethyl-N'-propylacetamidine has a range of interesting biochemical and physiological effects. In addition to its effects on lysosomal enzymes, N,N-Diethyl-N'-propylacetamidine has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. N,N-Diethyl-N'-propylacetamidine has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-N'-propylacetamidine has several advantages as a tool for scientific research. It is a potent inhibitor of lysosomal enzymes, which makes it a valuable tool for studying the role of lysosomes in various cellular processes. N,N-Diethyl-N'-propylacetamidine is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of N,N-Diethyl-N'-propylacetamidine in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N,N-Diethyl-N'-propylacetamidine is not very selective in its inhibition of lysosomal enzymes, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N,N-Diethyl-N'-propylacetamidine. One area of research is the development of more selective inhibitors of lysosomal enzymes. This could lead to a better understanding of the role of lysosomes in various cellular processes. Another area of research is the use of N,N-Diethyl-N'-propylacetamidine in the treatment of various diseases. N,N-Diethyl-N'-propylacetamidine's antioxidant properties make it a promising candidate for the treatment of diseases that involve oxidative stress. Additionally, N,N-Diethyl-N'-propylacetamidine could be used in combination with other drugs to enhance their efficacy. Overall, N,N-Diethyl-N'-propylacetamidine is a promising compound that has the potential to contribute to our understanding of cellular processes and the treatment of various diseases.

Synthesis Methods

N,N-Diethyl-N'-propylacetamidine can be synthesized through a multi-step process involving the reaction of chloroquine with various reagents. The first step involves the reaction of chloroquine with diethylamine to form N,N-diethylchloroquine. This intermediate is then reacted with propylamine to form N,N-Diethyl-N'-propylacetamidine. The final product is purified using various chromatographic techniques. The synthesis of N,N-Diethyl-N'-propylacetamidine is a complex process that requires a high degree of technical expertise and specialized equipment.

properties

CAS RN

151328-42-6

Product Name

N,N-Diethyl-N'-propylacetamidine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-diethyl-N'-propylethanimidamide

InChI

InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3

InChI Key

AGZSVOCXEYHQGE-UHFFFAOYSA-N

SMILES

CCCN=C(C)N(CC)CC

Canonical SMILES

CCCN=C(C)N(CC)CC

synonyms

N,N-Diethyl-N'Propylacetamidine

Origin of Product

United States

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